N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl and benzamide group, contributes to its wide range of applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating cancer due to its antiproliferative properties.
Industry: Utilized in the development of new pharmaceuticals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and survival . By targeting these kinases, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE is unique due to its specific imidazo[2,1-b][1,3]thiazole structure. Similar compounds include:
Levamisole: Known for its immunostimulating activities and used in cancer treatment.
Benzothiazole derivatives: Exhibiting significant antitubercular activity.
Indole derivatives: Known for their anti-inflammatory and analgesic properties.
These compounds share some biological activities but differ in their specific molecular targets and applications.
Properties
Molecular Formula |
C20H17N3O3S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H17N3O3S/c1-25-17-7-6-14(11-18(17)26-2)19(24)21-15-5-3-4-13(10-15)16-12-23-8-9-27-20(23)22-16/h3-12H,1-2H3,(H,21,24) |
InChI Key |
HTHIXVFAWRDIPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)OC |
Origin of Product |
United States |
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